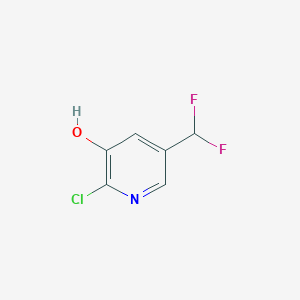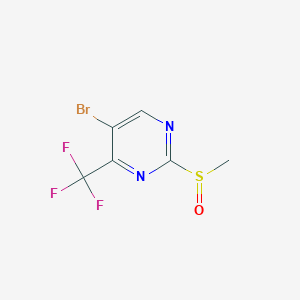
2-Chloro-5-(difluoromethyl)pyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(difluoromethyl)pyridin-3-ol is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a chlorine atom at the second position, a difluoromethyl group at the fifth position, and a hydroxyl group at the third position on the pyridine ring. It is known for its significant chemical stability and reactivity, making it a valuable intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(difluoromethyl)pyridin-3-ol typically involves the chlorination of 2-hydroxy-3-chloropyridine followed by the introduction of a difluoromethyl group. One common method involves the reaction of 2-hydroxy-3-chloropyridine with difluoromethyl ketone under alkaline conditions. The reaction requires careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process.
化学反応の分析
Types of Reactions: 2-Chloro-5-(difluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include methyl-substituted pyridines.
科学的研究の応用
2-Chloro-5-(difluoromethyl)pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is employed in the production of agrochemicals, dyes, and specialty chemicals.
作用機序
The mechanism of action of 2-Chloro-5-(difluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and difluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired physiological effects .
類似化合物との比較
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(difluoromethyl)pyridine
Comparison:
- 2-Chloro-5-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can result in different reactivity and biological activity.
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: The position of the chlorine and fluorine atoms differs, leading to variations in chemical properties and applications.
- 2-Chloro-5-(difluoromethyl)pyridine: Lacks the hydroxyl group present in 2-Chloro-5-(difluoromethyl)pyridin-3-ol, affecting its solubility and reactivity .
特性
分子式 |
C6H4ClF2NO |
|---|---|
分子量 |
179.55 g/mol |
IUPAC名 |
2-chloro-5-(difluoromethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H4ClF2NO/c7-5-4(11)1-3(2-10-5)6(8)9/h1-2,6,11H |
InChIキー |
ABTBMKLIWKMOKR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1O)Cl)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide;2,2,2-trifluoroacetic acid](/img/structure/B13667208.png)
![7-Iodobenzo[d]isoxazole](/img/structure/B13667213.png)


![7-Methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13667220.png)
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylic acid](/img/structure/B13667222.png)
![tert-Butyl 2-[4-[2,4-Dioxotetrahydropyrimidin-1(2H)-yl]phenoxy]acetate](/img/structure/B13667223.png)




